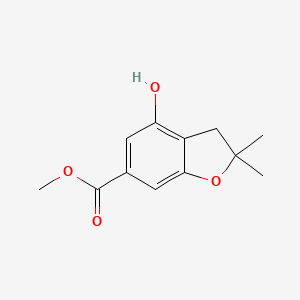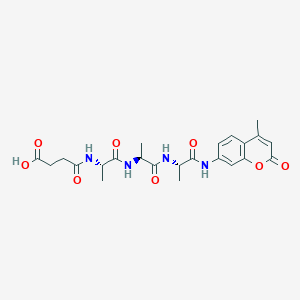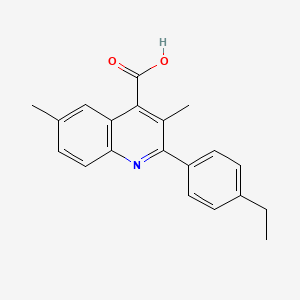
2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Ethylphenyl)-2-methylpropanoic acid” has a CAS number of 1247119-83-0 . It has a molecular formula of C12H16O2 and a molecular weight of 192.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenyl)-2-methylpropanoic acid” can be represented by the InChI Key: ZTABWPDSXBXQMV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “2-(4-Ethylphenyl)-2-methylpropanoic acid” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.03, indicating its lipophilicity . Its water solubility is 0.149 mg/ml .Applications De Recherche Scientifique
-
Pharmaceutical Reference Standards
- Field : Pharmaceutical Toxicology
- Application : This compound is used as a reference standard in pharmaceutical toxicology .
- Method : The compound is used in analytical development, method validation, and stability and release testing .
- Results : The use of this compound as a reference standard contributes to the production of high-quality, globally relevant pharmaceuticals .
-
Drug Design and Delivery
- Field : Medicinal Chemistry
- Application : Boronic acids and their esters, which are structurally similar to the compound , are considered for the design of new drugs and drug delivery devices .
- Method : These compounds are used as boron-carriers suitable for neutron capture therapy .
- Results : The stability of these compounds in water is marginal, and their hydrolysis is dependent on the substituents in the aromatic ring and the pH .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : A compound structurally similar to the one , 2-(Diphenylmethylene)-1-(4-ethylphenyl)-3,3-diphenyl-2,3-dihydrocyclopenta[b]indole, is used in organic synthesis .
- Method : The compound is synthesized through a Lewis-acid-catalyzed (3+2) annulation of 2-indolylmethanols .
- Results : The synthesis yields a red foam solid with an 84% yield .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLFONLNYXABDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





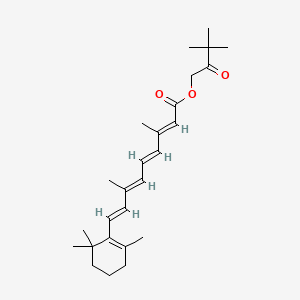
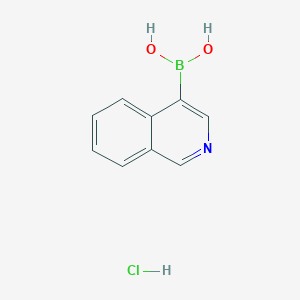
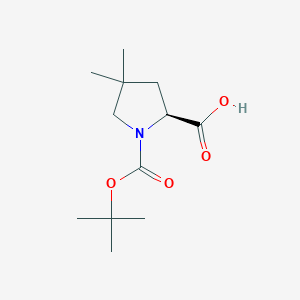
![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)
